Cas no 2227769-26-6 ((1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid structure
2227769-26-6 structure
Product name:(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid
CAS No:2227769-26-6
MF:C26H30N2O5
MW:450.526807308197
CID:6241485
PubChem ID:165512403

(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid
    • EN300-1551145
    • 2227769-26-6
    • (1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
    • Inchi: 1S/C26H30N2O5/c1-2-23(24(29)27-17-9-7-8-16(14-17)25(30)31)28-26(32)33-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-6,10-13,16-17,22-23H,2,7-9,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,17-,23+/m1/s1
    • InChI Key: POUFMNQHZSGQCU-QZMQVMSPSA-N
    • SMILES: OC([C@@H]1CCC[C@H](C1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1551145-0.1g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1551145-5000mg
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1551145-5.0g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
5g
$9769.0 2023-06-05
Enamine
EN300-1551145-0.25g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1551145-10000mg
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551145-100mg
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1551145-0.5g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1551145-1000mg
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551145-10.0g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
10g
$14487.0 2023-06-05
Enamine
EN300-1551145-2.5g
(1RS,3RS)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
2227769-26-6
2.5g
$6602.0 2023-06-05

(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid Related Literature

Additional information on (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid

Introduction to (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic Acid (CAS No. 2227769-26-6)

(1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid, with the CAS number 2227769-26-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules known for their potential biological activity and structural complexity, making it a subject of extensive research and exploration.

The molecular structure of this compound features a cyclohexane ring substituted with an amide group at the 1-position and an amino acid derivative at the 3-position. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in the molecule suggests its utility as a building block in peptide synthesis and as a precursor in the development of more complex peptidomimetics. The stereochemistry of the molecule, denoted by (1RS,3RS), indicates specific chiral centers that are crucial for its biological activity and interactions with biological targets.

In recent years, there has been growing interest in the development of peptidomimetics as therapeutic agents due to their ability to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The compound (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid is one such peptidomimetic that has been investigated for its potential applications in various therapeutic areas.

One of the key areas where this compound has shown promise is in the field of immunomodulation. Peptidomimetics have been explored as inhibitors of various enzymes and receptors involved in immune responses. The structure of (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid suggests that it may interact with targets involved in inflammation and immune regulation. Recent studies have demonstrated that similar peptidomimetics can modulate immune cell function and have potential applications in treating autoimmune diseases and infections.

Another area of interest is the use of this compound in anticancer therapy. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. Peptidomimetics have been designed to interfere with these pathways by mimicking natural peptides that regulate cell proliferation and apoptosis. The structural features of (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid make it a candidate for developing novel anticancer agents. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in tumor progression.

The synthesis of (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid involves multiple steps, including chiral resolution, protection-deprotection strategies, and coupling reactions. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has facilitated the efficient preparation of this complex molecule. The fluorenylmethoxycarbonyl group serves as an effective protecting group for the amino function during synthetic steps, allowing for selective modification at other positions.

In conclusion, (1RS,3RS)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid is a structurally unique and biologically relevant compound with significant potential in pharmaceutical applications. Its role as a peptidomimetic makes it valuable in developing novel therapeutic agents for various diseases, including immunomodulation and cancer treatment. Further research is warranted to fully elucidate its biological activity and explore its clinical potential.

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